3-N-Butyl-4,5-dihydrophthalide
Description
Contextualization within the Phthalide (B148349) Class of Natural Products
Phthalides represent a significant and diverse class of bioactive natural products. researchgate.net Structurally, they are characterized by a γ-lactone ring fused to a benzene (B151609) ring, forming a 1(3H)-isobenzofuranone core. rsc.org These compounds are widely distributed in the natural world, having been isolated from various plants, fungi, lichens, and liverworts. researchgate.netnih.gov They are particularly abundant in species belonging to the Apiaceae (or Umbelliferae) family, such as Angelica sinensis, Ligusticum chuanxiong, and celery (Apium graveolens). researchgate.netnih.govusda.gov
The phthalide class can be broadly categorized into monomeric and dimeric units, with further classifications based on the saturation of the benzene ring, leading to dihydro, tetrahydro, and hexahydro derivatives. researchgate.netusda.gov 3-N-Butyl-4,5-dihydrophthalide belongs to the dihydrophthalide subgroup, where the aromatic ring is partially reduced. researchgate.net
Natural phthalides are known for a wide spectrum of pharmacological activities. Research has documented their anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects. researchgate.netnih.gov Many plants containing phthalides have a history of use in traditional and folk medicines, and the documented bioactivities often align with these traditional applications. nih.gov
Historical Perspectives on Phthalide Isolation and Investigation
The scientific investigation of phthalides began in the late 19th century. The first chemical reports emerged in 1897 when Ciamician and Silber identified them as the compounds responsible for the characteristic odor of celery (Apium graveolens). nih.gov During the first half of the 20th century, research continued with the isolation of phthalides from various Asian medicinal plants, including Cnidium officinale and Ligusticum acutilobum. nih.gov
The latter half of the 20th century saw a significant expansion in phthalide research. nih.gov Investigators characterized numerous phthalides from a broader range of plant families, with a continued focus on species from the Apiaceae family that are prominent in traditional medicine, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). nih.gov Early investigations into the biosynthesis of these compounds also took place during this period. For example, feeding experiments were conducted to understand the formation of ligustilide (B1675387) in Levisticum officinale, determining that alkylphthalides originate from polyketide precursors. nih.gov The structural elucidation of mycophenolic acid, which contains a phthalide fragment, also contributed to the understanding of their biogenesis. nih.gov These foundational studies paved the way for more advanced research into the synthesis, reactivity, and biological importance of this compound class. nih.gov
Significance of this compound in Contemporary Scientific Inquiry
This compound, also known by synonyms such as Sedanenolide and Senkyunolide A, is a key compound driving current interest in phthalide research. foodb.canist.gov It is a major volatile constituent in celery and other plants of the Apiaceae family, contributing significantly to their distinct aroma. researchgate.netiscientific.orgresearchgate.net Its chemical formula is C₁₂H₁₆O₂ and it has a molecular weight of 192.25 g/mol . nist.govnih.gov
The significance of this compound in modern science stems from its diverse and potent biological activities. Studies have demonstrated its potential as an anticonvulsant, antifungal, and anti-inflammatory agent. core.ac.uknih.govelsevier.es Research indicates that this compound, along with other phthalides, is responsible for the anti-inflammatory properties observed in plants like Kelussia odoratissima. researchgate.netcore.ac.uk Furthermore, it has shown fungistatic properties against certain yeasts, such as Candida species. mdpi.com
Perhaps most notably, this compound is investigated for its neuroprotective effects. researchgate.net Its presence in plants used traditionally for various ailments has prompted modern pharmacological studies to explore its therapeutic potential in areas like cardiovascular health, where it has been shown to have vasodilatory effects. researchgate.netmums.ac.ir The multifaceted biological profile of this compound makes it a valuable molecule for further investigation in drug discovery and medicinal chemistry. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-butyl-4,5-dihydro-1H-isobenzofuran-1-one | nist.gov |
| CAS Number | 62006-39-7 | foodb.canist.gov |
| Molecular Formula | C₁₂H₁₆O₂ | nist.govnih.gov |
| Molecular Weight | 192.25 g/mol | nist.govechemi.com |
| Class | Isobenzofurans | foodb.ca |
| Boiling Point | 368.1±11.0 °C at 760 mmHg | echemi.com |
| Density | 1.1±0.1 g/cm³ | echemi.com |
| Water Solubility | 0.45 g/L (Predicted) | foodb.ca |
| logP | 3.47 (Predicted) | foodb.ca |
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977545 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-39-7 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of 3 N Butyl 4,5 Dihydrophthalide
Distribution in Botanical Species
Occurrence in Apium graveolens (Celery) and Related Apiaceae Plants
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a significant flavor and aroma compound found in celery (Apium graveolens) and is a member of the Apiaceae family. tandfonline.comiscientific.orgrjptonline.org While it is present in very low levels, typically 1–3%, it is a key contributor to the characteristic aroma of celery. tandfonline.comresearchgate.net This compound, along with other phthalides like 3-n-butylphthalide and sedanolide (B190483), is considered one of the primary flavor constituents of celery seed oil. tandfonline.comiscientific.org
The distribution of this compound can vary among different parts of the celery plant, including the leaves, stalks, and roots. researchgate.net For instance, a Tunisian cultivar of Apium graveolens var. dulce showed high concentrations of this compound (34.2-41.0%) in the leaves. researchgate.net In contrast, a study on a Saudi Arabian cultivar found it to be a minor component. mdpi.com Phthalide (B148349) compounds, in general, are prevalent in Apium graveolens. mdpi.com
Beyond celery, this compound has been identified in other related Apiaceae plants, such as dill, parsley, and lovage. foodb.caresearchgate.net Its presence in these plants suggests a common biosynthetic origin within this plant family.
Presence in Other Plant Sources (e.g., Kelussia odoratissima for related phthalides like z-Ligustilide)
While this compound is characteristic of celery and its close relatives, other phthalides are prominent in different Apiaceae species. A notable example is Kelussia odoratissima, an Iranian endemic plant also known as wild celery. skums.ac.irfrontiersin.org The essential oil of K. odoratissima is particularly rich in (Z)-ligustilide, a related phthalide, with concentrations reported to be as high as 64.3% to 85.9%. skums.ac.irelsevier.es Other phthalides identified in K. odoratissima include (E)-ligustilide, (Z)-3-butyldiene phthalide, and 3-n-butylphthalide. skums.ac.ircore.ac.ukherbmedpharmacol.com
Angelica sinensis, another member of the Apiaceae family, also contains a high amount of phthalide structures, particularly (Z)-ligustilide and (E)-ligustilide. nih.gov The presence of these compounds in both Kelussia and Angelica suggests a shared chemical signature within the family. nih.gov Phthalides are recognized as characteristic components of important medicinal plants from the Umbelliferae (Apiaceae) family. nih.gov
Chemodiversity of Phthalides Across Plant Genera
The Apiaceae family exhibits significant chemodiversity in its phthalide content. mdpi.com Phthalides and their dihydro and tetrahydro analogs are found in several genera within this family, including Angelica, Apium, Cnidium, Levisticum, and Ligusticum. elsevier.esmdpi.com This chemical diversity likely contributes to the distinct aromas and biological activities of these plants.
The evolution of specialized metabolic enzymes in plants is thought to be a driving force behind this chemodiversity. nih.gov These enzymes can be multifunctional and rapidly evolving, leading to the production of a wide array of secondary metabolites, including various phthalides. nih.gov This diversity may play a role in the plant's adaptation to different environments and interactions with other organisms.
Table 1: Occurrence of Key Phthalides in Selected Apiaceae Species
| Plant Species | Common Name | Major Phthalides Present | Reference |
|---|---|---|---|
| Apium graveolens | Celery | This compound (Sedanenolide), 3-n-butylphthalide, Sedanolide | tandfonline.comiscientific.orgrjptonline.org |
| Kelussia odoratissima | Wild Celery | (Z)-Ligustilide, (E)-Ligustilide, (Z)-3-Butyldiene phthalide, 3-n-butylphthalide | skums.ac.ircore.ac.ukherbmedpharmacol.com |
| Angelica sinensis | Dong Quai | (Z)-Ligustilide, (E)-Ligustilide, Butylidene phthalide | nih.gov |
| Levisticum officinale | Lovage | Ligustilide (B1675387) | nih.gov |
Proposed Biosynthetic Routes and Precursors
Enzymatic Pathways Leading to Phthalide Formation
The biosynthesis of phthalides is a complex process that is not yet fully elucidated. However, research suggests that these compounds are derived from the polyketide pathway. nih.govfrontiersin.org Feeding experiments have indicated that alkylphthalides, such as ligustilide, have polyketide precursors. nih.govfrontiersin.org
In the biosynthesis of 3-n-butylphthalide (NBP), a related compound, the initial steps involve hydroxylation of the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation. nih.gov Multiple cytochrome P450 (P450) isoforms, including CYP3A4, 2E1, and 1A2, are involved in these initial hydroxylation steps. nih.gov Subsequent oxidation to form keto and acid metabolites is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov
Berberine bridge enzyme-like (BBE-like) enzymes are also implicated in the biosynthesis of various isoquinoline (B145761) alkaloids and may play a role in phthalide formation through oxidative ring closure reactions. wikipedia.org These enzymes are known to be involved in a wide range of oxidative reactions in plants. wikipedia.org
Genetic and Molecular Basis of Biosynthesis
The genetic and molecular basis of phthalide biosynthesis is an active area of research. Transcriptome and metabolite profile analyses in Angelica sinensis have identified several candidate enzymes potentially involved in regulating phthalide accumulation. nih.gov These include phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2, shikimate dehydrogenase, primary amine oxidase, polyphenol oxidase, tyrosine decarboxylase, and shikimate O-hydroxycinnamoyl transferase. nih.govfrontiersin.org
The expression of these enzymes is considered a key factor in determining the levels of different phthalides. nih.gov It is proposed that these enzymes may regulate the conversion of different phthalide components through pathways such as oxidation, isomerization, and hydroxylation. nih.govfrontiersin.org For example, a possible pathway for the conversion of ligustilide to senkyunolide I has been proposed. frontiersin.org Further research is needed to fully understand the genetic and molecular mechanisms that control the rich chemodiversity of phthalides in the Apiaceae family.
Synthetic Methodologies and Chemical Transformations of 3 N Butyl 4,5 Dihydrophthalide
Strategies for Total Chemical Synthesis
Conventional Organic Synthesis Approaches
Conventional synthesis of phthalide (B148349) structures often begins from readily available starting materials like phthalic anhydride (B1165640) or related compounds. While direct total synthesis literature for 3-N-Butyl-4,5-dihydrophthalide is specialized, general methodologies for related structures provide a foundational approach. For instance, the synthesis of the aromatic analogue, 3-n-butylphthalide, has been achieved from phthalic anhydride through reactions with organometallic reagents like butyllithium. google.com
A general approach to lactones such as this compound can be conceptualized through the esterification of a corresponding keto acid. The synthesis of γ-butyrolactones, a class to which this compound belongs, can be achieved from alkenes and a C(sp³)–H bond adjacent to a keto-carbonyl via dehydrogenative (3 + 2) annulation. researchgate.net For a related compound, Butyl 4-oxopentanoate, a common synthesis involves the esterification of levulinic acid with butanol, typically catalyzed by an acid like sulfuric acid at elevated temperatures (100°C to 150°C). atamanchemicals.com This highlights a fundamental esterification process that could be adapted for the synthesis of the target phthalide from a suitably substituted cyclohexanecarboxylic acid precursor.
Bioassay-directed isolation from natural sources like celery (Apium graveolens) seeds is a common method to obtain this compound. acs.org While not a synthetic method, the characterization data from isolated natural products is essential for confirming the identity of synthetically produced compounds. iglobaljournal.comgoogle.com
Table 1: Spectroscopic Data for Isolated this compound google.com
| Analysis Type | Observed Resonances/Peaks |
| ¹H NMR (δ) | 5.06 (oxymethine), 2.54, 1.93 (butyl), 1.38 (butyl), 0.93 (butyl) |
| ¹³C NMR (δ) | 165.0 (carbonyl), 137.5, 130.0, 125.0, 117.0, 84.5 (oxymethine), 33.0, 27.0, 24.0, 14.5 (butyl group) |
Asymmetric Synthesis Techniques
The development of asymmetric synthesis routes is critical for producing specific enantiomers of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis can be achieved using chiral substrates, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govyale.edu
For related phthalide systems, asymmetric phase-transfer catalysis has been successfully employed. The alkylation of phthalide 3-carboxylic esters using N-spiro C₂-symmetric catalysts can produce enantioenriched 3,3-disubstituted phthalides with good yields and enantioselectivities (up to 88% ee). acs.org This strategy demonstrates the potential for creating the chiral center at the C-3 position with high stereocontrol.
Another powerful strategy involves the use of chiral ligands in metal-catalyzed cross-coupling reactions. For example, chiral nickel/pybox catalyst systems can achieve the coupling of organozinc reagents with racemic α-haloglycine derivatives to produce non-natural α-amino acids with high enantioselectivity. caltech.edu Such catalytic systems are adaptable to other substrate classes. The design of structurally tunable ligand systems, like NeoPHOX, further expands the toolkit for asymmetric catalysis. beilstein-journals.org An article specifically mentions the "Asymmetric Synthesis and Sensory Evaluation of Sedanenolide," indicating that specific methods for the enantioselective synthesis of this target molecule have been developed and are of interest for their organoleptic properties. thegoodscentscompany.com
Photochemical Transformation Routes (e.g., from 3-n-butyl-4,7-dihydrophthalide)
Photochemical reactions offer an alternative pathway for synthesizing phthalide derivatives. A patented method describes the production of 3-n-butylphthalide (the aromatic analogue) from its partially saturated precursor, 3-n-butyl-4,7-dihydrophthalide. google.com This transformation is achieved by irradiating a solution of the starting material in a quartz vessel with UV light (wavelengths from 254 to 365 nm) for 8 to 12 hours at room temperature. google.com
Table 2: Example of Photochemical Aromatization google.com
| Starting Material | Reagents/Conditions | Product |
| 3-n-butyl-4,7-dihydrophthalide | UV light (254 nm), acetone, 8 hours | 3-n-butylphthalide |
This process suggests that photochemical aromatization could be a viable strategy for transforming related dihydro-isomers into the desired phthalide core. The photochemistry of related caged cyclobutyl ketones has also been studied, where irradiation in alcoholic solvents can lead to monoacetal formation and β-cleavage, demonstrating the reactivity of cyclic ketones under UV light. psu.edu
Derivatization and Structural Modification
Modifying the core structure of this compound is a key strategy for exploring its biological potential and understanding how different parts of the molecule contribute to its activity.
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve synthesizing a series of structurally related analogs and evaluating their biological activity to identify key chemical features responsible for their effects. For phthalide-type compounds, this has been a productive area of research.
In one study, a series of 22 benzalphthalide (B177156) (BPH) analogs were synthesized to investigate their potential as inhibitors of human monoamine oxidase B (hMAO-B). csic.es These analogs were created with various substituents on the benzal ring, allowing for a systematic evaluation of how electronic and steric factors influence inhibitory potency and selectivity. csic.es Similarly, a series of 3-arylphthalide derivatives were synthesized via a dehydrative coupling reaction between 3-hydroxyphthalide and various arene rings to evaluate their antioxidant and anti-inflammatory properties. researchgate.net This approach allows for the introduction of diverse aryl groups at the 3-position.
Another strategy involves modifying the butyl group or the phthalide ring itself. Research on ligustilide (B1675387), a related compound, has shown that it can react with amines like cyclopropylamine (B47189) to generate new phthalide derivatives through nucleophilic addition and substitution reactions. researchgate.net These studies provide a template for creating a library of this compound analogs for comprehensive SAR analysis.
Introduction of Functional Groups
The introduction of new functional groups onto the this compound scaffold can significantly alter its chemical properties and biological activity. This can be achieved through various chemical and biological methods.
One approach is the direct introduction of an electrophilic group at the γ-position (C-3) of a 3-substituted phthalide, which has emerged as a viable strategy for creating γ-quaternary chiral centers. acs.org This allows for the installation of various functionalized side chains.
Functional groups can also be introduced onto the existing side chain or the ring system. For example, the tert-butyl (tBu) group, known for its steric bulk, can be used as a protecting group for alcohols and is introduced by treating the compound with isobutylene (B52900) in the presence of an acid catalyst. wikipedia.org While the n-butyl group in the target molecule is less bulky, similar principles of functional group interconversion can be applied.
Microbial transformation offers a green chemistry approach to functionalization. For instance, fungi can be used to transform 3-n-butylidenephthalide into 3-butyl-3-hydroxyphthalide, introducing a hydroxyl group at the C-3 position. mdpi.com This biocatalytic method provides an efficient alternative to chemical synthesis for producing specific hydroxylated metabolites and analogs. mdpi.com
Biotransformation and Chemoenzymatic Synthesis
The convergence of biological systems and chemical synthesis offers powerful and sustainable routes for producing complex molecules. Biotransformation, which utilizes whole microbial cells or isolated enzymes, provides high selectivity under mild conditions, often circumventing the need for protecting groups and reducing waste associated with traditional chemical methods. monash.edu Chemoenzymatic synthesis integrates enzymatic steps into a multi-step chemical sequence, harnessing the unique catalytic power of enzymes for challenging transformations like creating stereospecific centers. These approaches are increasingly applied to the synthesis of natural products and their derivatives, including the phthalide class of compounds.
Microbial transformation is a valuable technique for generating novel derivatives of bioactive compounds. Fungi, in particular, possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can perform complex reactions like hydroxylations with high regio- and stereoselectivity. researchgate.net This capability is analogous in some ways to mammalian metabolism, allowing for the production of metabolites that might otherwise be difficult to synthesize. researchgate.net
While direct microbial transformation studies on this compound are not extensively documented, research on the structurally related compound, 3-n-butylidenephthalide, provides significant insight into the potential of this method. In one study, ten different fungal strains were screened for their ability to transform 3-n-butylidenephthalide. The primary product identified was (-)-3-butyl-3-hydroxyphthalide, a hydroxylated derivative. researchgate.netacs.org This transformation represents a hydration reaction, which is a key step in creating new, functionalized phthalide structures. researchgate.net
Five of the tested fungal strains were particularly effective in producing the hydroxylated derivative. The efficiency of the biotransformation varied significantly among the different species, as detailed in the table below.
Table 1: Fungal Transformation of 3-n-butylidenephthalide to (-)-3-butyl-3-hydroxyphthalide. researchgate.net
| Fungal Strain | Product Concentration (μg/mL) |
|---|---|
| Absidia cylindrospora KCh 146 | 105.3 |
| Chaetomium sp. KCh 6651 | 104.7 |
| Absidia glauca AM177 | 94.7 |
| Aspergillus niger KB | 85.3 |
| Chaetomium globosum AM 374 | 84.7 |
The study confirmed the structure of the main product, (-)-3-butyl-3-hydroxyphthalide, using NMR spectroscopy. researchgate.net The pH of the culture medium was also monitored, as it can influence the reaction and subsequent extraction process. For instance, cultures of Aspergillus maintained an acidic pH around 5, while Chaetomium and Absidia cultures were in the neutral to slightly alkaline range (pH 7-8.25). acs.org Such research demonstrates the feasibility of using whole-cell fungal systems to generate novel hydroxylated phthalides, a strategy that could readily be adapted to substrates like this compound to explore new derivatives.
Enzymatic synthesis utilizes isolated enzymes to catalyze specific chemical reactions. This approach offers greater control over reaction conditions compared to whole-cell biotransformations and can lead to very high levels of enantiopurity. For the synthesis of phthalides, several enzymatic strategies have been explored, primarily focusing on creating the chiral center found in many biologically active members of this class.
One prominent chemoenzymatic strategy involves the asymmetric bioreduction of a ketone precursor to form the chiral alcohol, which then cyclizes to the phthalide. A key example is the synthesis of enantiopure (S)-3-methylphthalides from 2-acetylbenzonitriles. researchgate.netacs.org In this process, baker's yeast (Saccharomyces cerevisiae) serves as the biocatalyst, performing a highly stereoselective reduction of the ketone group. acs.org The resulting chiral alcohol spontaneously cyclizes under acidic conditions to yield the final phthalide product in high enantiomeric excess. researchgate.net This method highlights the power of ketoreductases in establishing the stereochemistry of the phthalide skeleton.
Another avenue explores the enzymes involved in the natural biosynthesis of phthalides within plants. Studies on Angelica sinensis, a plant rich in phthalides, have sought to identify the key enzymes in the biosynthetic pathway. frontiersin.orgnih.gov It is understood that phthalide backbones can be derived from the polyketide pathway. frontiersin.org Research has identified several enzyme classes, including polyphenol oxidases and dehydrogenases, that are believed to regulate the conversion and transformation of different phthalide compounds through processes like oxidation, isomerization, and hydroxylation. frontiersin.orgnih.gov The heterologous expression of these plant enzymes in microbial hosts like E. coli has been shown to promote the accumulation of specific phthalides, opening a path to their targeted enzymatic synthesis. nih.gov
Furthermore, lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification and transesterification reactions, often in non-aqueous solvents. This is particularly relevant for the synthesis of ester or lactone structures. For instance, the lipase (B570770) B from Candida antarctica (CALB) has been successfully used to synthesize butyl dihydrocaffeate through the esterification of dihydrocaffeic acid with 1-butanol. mdpi.com This process, aimed at increasing the lipophilicity of the parent compound, demonstrates a robust enzymatic method for creating butyl esters. mdpi.com Given that this compound is a cyclic ester (lactone), similar lipase-catalyzed strategies, such as the intramolecular cyclization of a suitable hydroxy-acid precursor, represent a viable and green approach for its synthesis.
Biological Activities and Preclinical Efficacy Studies of 3 N Butyl 4,5 Dihydrophthalide
Antimicrobial and Antifungal Investigations
Evaluation of Anti-Quorum Sensing Activity in Bacterial Models (e.g., Chromobacterium violaceum)
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, has been identified as a significant anti-quorum sensing (AQS) agent. nih.govnih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and pathogenesis. nih.govthieme-connect.com Interrupting this system can render pathogenic bacteria non-virulent, offering a novel approach to treating bacterial infections. nih.govthieme-connect.com
In a study screening various culinary herbs and spices for AQS activity, an extract from celery (Apium graveolens) demonstrated notable potential. nih.govnih.gov The major active compound responsible for this activity was isolated and identified as this compound. nih.govnih.gov The AQS activity was evaluated against Chromobacterium violaceum ATCC 12472, a biosensor strain that produces a purple pigment called violacein (B1683560), the production of which is controlled by quorum sensing. nih.gov
The celery extract, at sub-minimum inhibitory concentrations (0.350–4.00 mg/mL), produced opaque halo zones ranging from 12–19 mm in diameter, indicating the inhibition of violacein production. nih.govnih.gov This corresponded to a 56.4% to 97.3% reduction in violacein production. nih.govthieme-connect.com High-performance thin-layer chromatography (HPTLC)-bio-autography confirmed that this compound was the primary compound responsible for the observed AQS effects. nih.govnih.govthieme-connect.com
Table 1: Anti-Quorum Sensing Activity of Celery Extract Containing this compound against C. violaceum
| Parameter | Result | Reference |
|---|---|---|
| Concentration of Celery Extract | 0.350–4.00 mg/mL | nih.govnih.gov |
| Opaque Halo Zone Diameter | 12–19 mm | nih.govnih.gov |
| Reduction in Violacein Production | 56.4% - 97.3% | nih.govthieme-connect.com |
Efficacy Against Bacterial Strains (in vitro)
The in vitro antibacterial properties of this compound have been investigated, although much of the research focuses on extracts containing this compound or on related phthalides. For instance, an essential oil from Apium graveolens (celery), which contains this compound (referred to as senkyunolide A in the study) as a major component, demonstrated superior antibacterial activity, particularly against Gram-positive bacteria. mdpi.com
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. idexx.dkbmglabtech.com The MIC value for the A. graveolens essential oil against Gram-positive bacteria ranged from 0.125% to 0.25%, while for Gram-negative bacteria it was 0.5%. mdpi.com
Another related phthalide (B148349), senkyunolide A, isolated from Cnidium officinale, has also shown antibacterial activity against Propionibacterium acnes. nih.gov
Fungistatic Properties Against Yeast Species (e.g., Candida albicans)
Phthalides from Apiaceae plants, including this compound, have demonstrated fungistatic properties against various yeast species. mdpi.comresearchgate.net Studies have shown that these compounds can completely inhibit the growth of Candida yeasts at a concentration of 100 µg/mL. mdpi.comresearchgate.netresearchgate.net
The essential oil of Apium graveolens, containing this compound, exhibited strong activity against Candida albicans. mdpi.com The MIC value of the essential oil against C. albicans was 0.125%. mdpi.com
Table 2: Fungistatic Activity of Phthalides and A. graveolens Essential Oil against Candida Species
| Compound/Extract | Organism | Activity | Concentration | Reference |
|---|---|---|---|---|
| This compound and other phthalides | Candida yeasts | Complete inhibition | 100 µg/mL | mdpi.comresearchgate.netresearchgate.net |
| Apium graveolens Essential Oil | Candida albicans | MIC | 0.125% | mdpi.com |
Anti-Inflammatory Effects
In vitro Models of Inflammation
This compound and related phthalides have demonstrated significant anti-inflammatory effects in various in vitro models. These studies often involve measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
An ethyl acetate-soluble fraction of Cnidium officinale rhizome, which contains phthalides, was found to significantly suppress interleukin (IL)-1β-induced NO production in primary cultured rat hepatocytes without causing cytotoxicity. jst.go.jp Senkyunolide A, a synonym for this compound, was one of the active constituents identified. jst.go.jp It effectively suppressed NO production by decreasing the levels of inducible nitric oxide synthase (iNOS) protein and mRNA. jst.go.jp Furthermore, it reduced the mRNA levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and chemokine C-C motif ligand 20. jst.go.jp
In another study, senkyunolide A was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in monocytes. tandfonline.com It also exhibited significant suppressive effects on TNF-α-mediated NF-κB activation. tandfonline.com
The essential oil of Apium graveolens, containing this compound, also exhibited strong anti-inflammatory effects by inhibiting albumin and trypsin-induced inflammation in a manner comparable to the standard drug ibuprofen. mdpi.com
Table 3: In Vitro Anti-Inflammatory Effects of this compound (Senkyunolide A) and Related Extracts
| Compound/Extract | Model | Effect | Reference |
|---|---|---|---|
| Senkyunolide A | IL-1β-treated rat hepatocytes | Suppressed NO production; decreased iNOS, TNF-α, and CCL20 mRNA | jst.go.jp |
| Senkyunolide A | LPS-treated monocytes | Inhibited TNF-α production and NF-κB activation | tandfonline.com |
| Apium graveolens Essential Oil | Albumin and trypsin-induced inflammation | Significant inhibition of inflammation | mdpi.com |
In vivo Animal Models of Inflammatory Conditions
The anti-inflammatory activity of this compound (senkyunolide A) has also been confirmed in in vivo animal models.
In a mouse model of osteoarthritis, established by cutting the medial meniscus tibial ligament, intraperitoneal injections of senkyunolide A (20 and 40 mg/kg) were administered. nih.gov The treatment led to a reduction in the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-18 in chondrocytes. nih.gov It also decreased the levels of proteins involved in the inflammatory pathway, including NLRP3, ASC, and caspase-1. nih.gov
These findings suggest that this compound exerts its anti-inflammatory effects in vivo by modulating key inflammatory pathways.
Neurobiological Activities
Neuroprotective Effects in Cellular and Animal Models
This compound, also known as sedanenolide, has demonstrated significant neuroprotective properties in various preclinical models. researchgate.net Research indicates that this compound, along with its related phthalides, can mitigate neuronal damage and cognitive deficits associated with neurological disorders. researchgate.netnih.gov
In animal models of repeated cerebral ischemia-reperfusion, a condition that can lead to vascular dementia, dl-3-n-butylphthalide (NBP) was found to alleviate cognitive deficits, neuron cell loss, and apoptosis. nih.gov This neuroprotection is linked to its ability to enhance the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine receptor kinase B (TrkB), in the hippocampus. nih.gov Furthermore, NBP exhibits antioxidant activity by boosting the nuclear factor erythroid-2 related factor 2 (Nrf2) pathway, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This antioxidant response helps to counteract oxidative stress, a key contributor to neuronal damage. nih.gov
The neuroprotective effects of phthalides like Z-ligustilide, a structurally similar compound, are attributed to their antioxidant and anti-apoptotic mechanisms. core.ac.ukresearchgate.net These compounds have been shown to be effective in models of transient forebrain ischemia and focal cerebral ischemia. nih.gov The neuroprotective activity of Z-ligustilide in the context of Alzheimer's disease is linked to its ability to attenuate oxidative stress, suppress astrocyte activation, and inhibit neuronal apoptosis mediated by caspase-3. researchgate.net
In cellular models, such as those using SH-SY5Y cells to study Parkinson's disease, benzalphthalides, which are structurally related to this compound, have shown protective effects against toxins like 6-hydroxydopamine (6OHDA). csic.es
Sedative and Anxiolytic Potential in Animal Models
Studies on the essential oil of Kelussia odoratissima, which contains 3-butylidene-4,5-dihydrophthalide as a major component, have provided evidence for its sedative properties. nih.govresearchgate.net In animal models, the administration of this essential oil led to a significant decrease in spontaneous locomotor activity in mice. nih.govresearchgate.net This calming effect, observed as reduced movement, suggests a sedative potential. nih.gov
However, the anxiolytic (anxiety-reducing) effects of the essential oil containing 3-butylidene-4,5-dihydrophthalide were not significant in the elevated plus-maze test, a common animal model for anxiety. nih.govresearchgate.net While the sedative properties were confirmed, profound anxiolytic effects were not observed in these studies. core.ac.uk The sedative action is thought to be mediated by the bioactive phthalides present in the plant. core.ac.uknih.gov
Anti-Cancer and Antiproliferative Research
Cytotoxicity Against Cancer Cell Lines (in vitro)
Research has demonstrated the cytotoxic effects of extracts containing this compound and related phthalides against various cancer cell lines. Extracts from Kelussia odoratissima, rich in phthalides, have shown toxic effects on several malignant cell lines. ekb.eg These include breast cancer (MDA-MB468 and MCF-7), ovarian cancer (HeLa and SKOV3), lung cancer (A549), eye cancer (Y79), and leukemia (K562) cell lines. ekb.egjournal-jams.org
The crude methanolic extract of K. odoratissima, containing 3-n-butyl phthalide as a major component, exhibited selective and dose-dependent cytotoxicity. journal-jams.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit cell growth by 50%, were determined for several cell lines. journal-jams.org For instance, the IC50 values were 85 µg/mL for MDA-MB468, 70 µg/mL for K562, 120 µg/mL for SKOV3, 82 µg/mL for Y79, and 145 µg/mL for A549. journal-jams.org This suggests a direct cytotoxic activity of the extract against these cancer cells. journal-jams.org
Phthalides from Angelica sinensis, such as n-butylidenephthalide, have also been reported to exert dose-dependent cytotoxicity against brain tumor cell lines, leukemia cells, and colon cancer HT-29 cells. journal-jams.org The cytotoxic effects of these plant extracts are often attributed to their phthalide content, including 3-n-butyl phthalide. journal-jams.org
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MDA-MB468 | Breast Cancer | 85 |
| K562 | Leukemia | 70 |
| SKOV3 | Ovarian Cancer | 120 |
| Y79 | Eye Cancer | 82 |
| A549 | Lung Cancer | 145 |
Antiproliferative Effects in Cell-Based Assays
In addition to direct cytotoxicity, this compound and related compounds have demonstrated antiproliferative effects in cell-based assays. nih.gov The antiproliferative properties of Z-ligustilide have been noted on smooth muscle cells. core.ac.uk Phthalides derived from cnidium rhizome have been shown to inhibit the proliferation of primary cultures of mouse aorta smooth muscle cells. thegoodscentscompany.com
Furthermore, studies on phthalides from Angelica sinensis have investigated their antiproliferative effects on colon cancer cells. thegoodscentscompany.com An ethyl acetate (B1210297) extract of Solanum anguivi was found to reduce the viability of HEp G2 and MCF-7 cell lines by up to 50% at concentrations of 0.625 mg/ml and 1.25 mg/ml, respectively, indicating antiproliferative activity. researchgate.net These findings suggest that phthalides can interfere with the growth and proliferation of both cancerous and non-cancerous cells.
Anti-Angiogenesis Studies in Preclinical Models
This compound, a phthalide derivative, has been investigated for its potential to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and other pathological conditions. Studies have shown that related phthalide compounds, such as 3-n-butylidenephthalide, exhibit anti-angiogenic effects in various preclinical models, including in vitro, ex vivo, and in vivo animal models. mdpi.com These effects are considered beneficial for cardiovascular health and may play a role in cancer therapy. mdpi.com The anti-angiogenic activity of phthalides is a subject of ongoing research to understand their mechanisms of action and therapeutic potential.
Other Biological Activities
Antioxidant Properties in Cell-Free and Cellular Assays
This compound is among the phthalides found in celery and related plants that are reported to possess antioxidant properties. nih.goviscientific.org Extracts from plants containing this compound have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. nih.govrjptonline.org
Table 1: Antioxidant Activity of Plant Extracts Containing Phthalides
| Plant/Extract | Assay | Findings | Reference |
|---|---|---|---|
| Celery (Apium graveolens) Leaf Essential Oil | DPPH radical scavenging | Demonstrated potential as a natural antioxidant. | rjptonline.orgresearchgate.net |
| Kelussia odoratissima Methanolic Extract | DPPH radical scavenging, β-carotene bleaching, reducing power, thiocyanate | Showed effectiveness in some antioxidant assays. | semanticscholar.org |
| Yangyinghuoxue Decoction (containing phthalides) | Measurement of SOD, GSH, MDA in rat liver | Improved the antioxidant capacity in a rat model of liver fibrosis. | nih.gov |
This table is for illustrative purposes and summarizes findings from extracts containing a mixture of compounds, including phthalides.
Effects on Lipid Metabolism and Hypolipidemic Activity in Animal Models
Extracts of plants containing this compound, such as celery (Apium graveolens), have been reported to exhibit hypolipidemic activity. nih.gov These extracts have been shown to influence lipid metabolism, which is a critical factor in conditions like hyperlipidemia and atherosclerosis. nih.govresearchgate.net
In animal models, the administration of plant extracts containing phthalides has led to reductions in serum lipid levels. semanticscholar.orgresearchgate.net For instance, studies on hyperlipidemic rats have shown that these extracts can lower levels of total cholesterol and triglycerides. nih.govomjournal.org Specifically, 3-n-butylphthalide, a related compound, has been identified as having a hypolipidemic effect. rjptonline.org Research has also indicated that these compounds can prevent high-fat-diet-induced weight gain and reduce adiposity in mice. researchgate.net The potential mechanisms for these effects may involve the regulation of enzymes associated with lipid synthesis and catabolism. mdpi.com
Table 2: Effects of Plant Extracts Containing Phthalides on Lipid Profile in Animal Models
| Plant Extract/Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Kelussia odoratissima Extract | Hyperlipidemic Rats | In vivo studies showed improvements in the lipid profile. | semanticscholar.org |
| Chrysanthemum Flavonoids | Hyperlipidemia Rats | Reduced total cholesterol, triglycerides, and LDL-C; increased HDL-C. | mdpi.com |
| 3-n-butylphthalide | Not Specified | Identified as having a hypolipidemic effect. | rjptonline.org |
| 3-N-butylphthalide | High-Fat-Diet-Induced Obese Mice | Prevented weight gain and reduced adiposity. | researchgate.net |
This table summarizes findings from studies on extracts and related compounds, highlighting the potential hypolipidemic effects.
Anti-Platelet Aggregation Studies
Phthalides, including compounds structurally related to this compound, have been investigated for their ability to inhibit platelet aggregation. nih.govgoogle.com This activity is significant as platelet aggregation is a key process in thrombosis, which can lead to cardiovascular events. researchgate.net
Derivatives of n-butylphthalide have been synthesized and evaluated as anti-platelet aggregation agents. google.com Ligustilide (B1675387), a compound with a similar phthalide structure, has been shown to decrease platelet aggregation. sigmaaldrich.com The anti-thrombotic activity of phthalides is considered one of their various medicinal functions. researchgate.net
Insecticidal and Larvicidal Efficacy
This compound and other related phthalides have demonstrated notable insecticidal and larvicidal properties. core.ac.ukcore.ac.uk These compounds are found in the essential oils of certain plants and contribute to their defensive mechanisms against insects. iscientific.orgcore.ac.uk
Essential oils from celery (Apium graveolens) leaves, which contain this compound, have shown significant toxic effects against the larvae of the Aedes aegypti mosquito, with a reported LC50 value of 59.32 ppm. researchgate.net Similarly, extracts from Kelussia odoratissima, which also contains phthalides, have exhibited larvicidal and insecticidal properties. core.ac.uk The major component of the essential oil from K. odoratissima, 3-butylidene-4,5-dihydrophthalide (z-Ligustilide), has been identified as a key contributor to these effects. nih.govelsevier.es
Table 3: Insecticidal and Larvicidal Activity of Plant Extracts Containing Phthalides
| Plant/Extract | Target Species | Efficacy | Active Component(s) | Reference |
|---|---|---|---|---|
| Apium graveolens Leaf Essential Oil | Aedes aegypti larvae | LC50: 59.32 ppm, LC90: 127.69 ppm | This compound and other components | researchgate.net |
| Kelussia odoratissima Essential Oil | Not specified | Demonstrated insecticidal and larvicidal properties. | 3-butylidene-4,5-dihydrophthalide (z-Ligustilide) | core.ac.uknih.gov |
This table presents the efficacy of plant extracts containing phthalides against specific insect larvae.
Molecular and Cellular Mechanisms of Action of 3 N Butyl 4,5 Dihydrophthalide
Interaction with Microbial Quorum Sensing Systems (e.g., CviR receptor)
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, has been identified as a significant inhibitor of microbial quorum sensing (QS). nih.govsemanticscholar.orgthieme-connect.com Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. semanticscholar.orgcore.ac.uk This system controls various processes, including virulence factor production, biofilm formation, and bioluminescence, making it a novel target for anti-infective therapies that aim to disarm pathogens rather than kill them. nih.govsemanticscholar.org
Research has demonstrated that this compound is a major active compound responsible for the anti-quorum sensing activity found in celery (Apium graveolens). nih.govthieme-connect.comnih.gov In screening studies against the biosensor organism Chromobacterium violaceum, which utilizes a QS system to control the production of the purple pigment violacein (B1683560), celery extracts showed potent AQS activity. nih.govthieme-connect.com The compound responsible was isolated and identified through methods including high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) as this compound. nih.govresearchgate.net Its activity was confirmed by its ability to create opaque halo zones and reduce violacein production by up to 97.3% at sub-minimum inhibitory concentrations, indicating that it interferes with the signaling pathway without being bactericidal. nih.govthieme-connect.com This interference disrupts the communication network essential for bacterial pathogenesis. semanticscholar.org
The QS system in Chromobacterium violaceum is regulated by the CviR protein, a receptor that binds to N-acylhomoserine lactone (AHL) signal molecules. The inhibition of violacein production by this compound suggests it likely interferes with this signaling axis, potentially by acting as an antagonist to the CviR receptor, thereby blocking the expression of QS-controlled genes.
| Research Finding | Organism/System | Effect | Reference(s) |
| Isolation and Identification | Celery (Apium graveolens) extract | Identified as the major anti-quorum sensing (AQS) compound. | nih.govthieme-connect.comnih.gov |
| Violacein Inhibition | Chromobacterium violaceum ATCC 12472 | Caused percentage reduction in violacein production from 56.4% to 97.3%. | nih.govthieme-connect.com |
| Mechanism of Action | Bacterial Quorum Sensing | Interrupts the communication system that controls pathogenesis and virulence. | nih.govsemanticscholar.org |
Modulation of Inflammatory Pathways
This compound and its related phthalide (B148349) compounds exhibit significant modulatory effects on key inflammatory pathways, contributing to their anti-inflammatory profile.
Phthalide lactones, including isomers and related structures of this compound such as Senkyunolide A, have been identified as potent inhibitors of pro-inflammatory cytokine production. ncats.iotandfonline.com Specifically, these compounds have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in monocytes. tandfonline.comthegoodscentscompany.com TNF-α is a critical mediator in the inflammatory cascade, and its inhibition is a key therapeutic strategy for managing inflammatory conditions. mdpi.com The ability of these phthalides to suppress TNF-α production suggests they may be valuable in treating inflammatory processes associated with various diseases. ncats.iotandfonline.com
The anti-inflammatory activity of this compound and its analogs extends to the modulation of intracellular signaling cascades that regulate the inflammatory response. These compounds have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes, including cytokines. tandfonline.comthegoodscentscompany.com Phthalides such as Senkyunolide A exert this effect by inhibiting TNF-α-mediated NF-κB activation. tandfonline.comncats.io
Furthermore, related compounds like Senkyunolide H have been found to regulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK cascades, which are crucial in mediating neuroinflammation. uni-freiburg.deuni-freiburg.de The mechanism of action can also involve the inhibition of p38 MAPK activation and the blockage of NF-κB p65 nuclear translocation. researchgate.net
This compound has been directly implicated in the inhibition of Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme that plays a central role in inflammation by synthesizing prostaglandins. ms-editions.cl In a study on compounds isolated from the rhizome of Cnidium officinale, this compound was shown to inhibit the expression of COX-2 mRNA that was induced by LPS in macrophage cells. nih.gov Molecular docking simulations have further supported these findings, demonstrating a high binding affinity of related phthalides for the COX-2 protein, which is indicative of strong anti-inflammatory potential. mdpi.com
| Pathway/Target | Effect | Investigated Compound(s) | Reference(s) |
| TNF-α Production | Inhibition of LPS-induced production. | Senkyunolide A | ncats.iotandfonline.comthegoodscentscompany.com |
| NF-κB Signaling | Suppression of TNF-α-mediated activation; blockage of p65 nuclear translocation. | Senkyunolide A, other phthalides | tandfonline.comncats.ioresearchgate.net |
| MAPK Signaling | Regulation/inhibition of ERK, JNK, and p38 pathways. | Senkyunolide H, other phthalides | uni-freiburg.deuni-freiburg.deresearchgate.net |
| COX-2 Expression | Inhibition of LPS-induced mRNA expression. | This compound | nih.gov |
Antioxidant and Anti-Apoptotic Mechanisms
The compound demonstrates protective effects against cellular stress through mechanisms involving the neutralization of harmful molecules and the prevention of programmed cell death.
This compound and its stereoisomers, such as Senkyunolide-H and Senkyunolide-I, exhibit potent antioxidant activity by mitigating oxidative stress. nih.gov These compounds have been shown to inhibit the formation of reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting cells from oxidative damage induced by agents like hydrogen peroxide. nih.gov
A key molecular mechanism underlying this antioxidant effect is the induction of heme oxygenase-1 (HO-1). nih.gov HO-1 is a critical cytoprotective enzyme that degrades heme into biliverdin (B22007) (an antioxidant), carbon monoxide, and free iron. nih.gov Studies have demonstrated that senkyunolide isomers significantly induce HO-1 at both the mRNA and protein levels. nih.gov The antioxidant activity of these compounds was significantly diminished when HO-1 was inhibited, confirming that their ability to protect against oxidative damage is mediated, at least in part, through the activation of the HO-1 pathway. nih.gov This induction of an endogenous antioxidant defense system highlights a sophisticated mechanism beyond simple free-radical scavenging. tandfonline.comnih.gov
| Mechanism | Effect | Investigated Compound(s) | Reference(s) |
| ROS Inhibition | Inhibited the formation of reactive oxygen species. | Senkyunolide-H, Senkyunolide-I | nih.gov |
| Lipid Peroxidation | Reduced H2O2-induced lipid peroxidation. | Senkyunolide-H, Senkyunolide-I | nih.gov |
| HO-1 Induction | Induced heme oxygenase-1 (HO-1) expression at mRNA and protein levels. | Senkyunolide-H, Senkyunolide-I | nih.gov |
| Neuroprotection | Subdued ROS generation in murine hippocampal cells. | Xanthorrhizol (related compound) | walshmedicalmedia.com |
Modulation of Cellular Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of various diseases. While direct studies on the isolated this compound are limited in the provided research, evidence suggests that complex extracts containing this compound can modulate key apoptotic signaling pathways. For instance, a traditional Chinese medicine decoction containing this compound was noted for its potential influence on the Bcl-2/Bax and caspase-3/cleaved caspase-3 signaling pathways. nih.gov The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that regulate mitochondrial integrity, while caspases are a family of proteases that execute the cell death program. researchgate.netnih.gov
Table 1: Key Proteins in Apoptotic Pathways
| Protein Family | Key Members | General Function in Apoptosis |
|---|---|---|
| Bcl-2 Family | Bcl-2 | Anti-apoptotic; inhibits cell death |
| Bax | Pro-apoptotic; promotes cell death | |
| Caspase Family | Caspase-3 | Effector caspase; executes cell death |
This table provides a general overview of proteins mentioned in related research contexts. researchgate.netnih.gov
Glutathione (B108866) Transferase Activity Stimulation
Phthalides, the chemical class to which this compound belongs, have been reported to stimulate the activity of glutathione S-transferases (GSTs). core.ac.uk GSTs are a major family of detoxification enzymes that play a crucial role in cellular defense by catalyzing the conjugation of reduced glutathione to a wide array of hydrophobic and electrophilic compounds, rendering them less toxic and more easily excretable. uniprot.org This enzymatic activity is a key mechanism in the metabolism of xenobiotics and the protection of cells from oxidative stress. researchgate.net The enhancement of GST activity can therefore be a significant cellular response to chemical exposure. researchgate.net
Receptor Binding and Enzyme Modulation
Beyond the targets mentioned above, this compound and structurally similar phthalides modulate the activity of other important enzymes. Phthalide derivatives purified from celery seed have been described as having cyclooxygenase inhibitory activities. shu.ac.uk Furthermore, compounds closely related to this compound, such as ligustilide (B1675387) (3-butylidene-4,5-dihydrophthalide), are known for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. csic.es
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sedanenolide |
| Bcl-2 |
| Bax |
| Caspase-3 |
| Cleaved caspase-3 |
| Caspase-9 |
| Glutathione |
| Glutathione S-transferase (GST) |
| DNA Methyltransferase (DNMT) |
| Cyclin G-associated kinase (GAK) |
| ATP |
| DNA Gyrase |
| Topoisomerase-I |
| Topoisomerase-II |
| Cyclooxygenase |
| Monoamine oxidase B (MAO-B) |
Structure Activity Relationship Sar Studies of 3 N Butyl 4,5 Dihydrophthalide and Its Analogs
Correlation Between Chemical Substituents and Biological Potency
The potency of phthalide (B148349) derivatives can be significantly altered by the introduction of various chemical substituents on the phthalide core. Research has focused on modifying both the aromatic ring and the lactone ring to enhance biological activities such as antifungal and anti-inflammatory effects.
For antifungal activity, the substituents on the benzene (B151609) ring of the phthalide structure play a critical role. nih.gov Studies on 6-substituted n-butylphthalide derivatives have shown that the introduction of different functional groups significantly impacts their efficacy against various phytopathogenic fungi. nih.gov Similarly, the addition of a free hydroxyl group to the benzene ring has been shown to enhance the antifungal activity of phthalides when tested against plant pathogens. researchgate.net In contrast, the presence of oxygen-containing substituents on the benzene ring sometimes leads to a decrease in antifungal properties. researchgate.net The exploration of novel phthalide derivatives incorporating arylhydrazine and acylthiourea skeletons has yielded compounds with excellent and broad-spectrum fungicidal activities. acs.org For instance, certain phthalide-arylhydrazine compounds have demonstrated superior effects against multiple fungi, with EC50 values ranging from 0.9 to 1.9 μg/mL against fungi such as Pyricularia oryzae and Valsa mali. acs.org
In the context of anti-inflammatory activity, specific substitutions have been correlated with increased potency. For example, the synthesis of 3-arylphthalide derivatives revealed that the presence of two hydroxyl groups on the C-3 aryl ring is correlated with significant anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production. nih.gov One such compound, 3-(2,4-dihydroxyphenyl)phthalide, not only showed strong inhibition of NO production but also reduced the expression of pro-inflammatory cytokines. nih.govnih.gov Further studies on other phthalide derivatives have identified compounds with potent anti-inflammatory effects, with some showing a high inhibitory rate against LPS-induced NO overexpression. nih.gov
The following table summarizes the antifungal activity of selected phthalide derivatives:
| Compound/Derivative | Target Fungi | Activity/EC50 Value | Source |
| Phthalide-arylhydrazine (Compound 1e) | Pyricularia oryzae, Alternaria alternata, Alternaria brassicae, Valsa mali | 0.9-1.9 μg/mL | acs.org |
| 1,3,4-Oxadiazole/1,2,4-Triazole Hybrid (Compound 5b) | Valsa mali, Sclerotinia sclerotiorum | 3.96 μg/mL, 5.60 μg/mL | nih.gov |
| 3-n-butyl-4,5-dihydrophthalide | Candida albicans, Candida kruseii | Inhibited growth at 100 µg/mL | researchgate.net |
Stereochemical Influence on Biological Activities
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of phthalide compounds. The presence of chiral centers in molecules like this compound means that different stereoisomers (enantiomers and diastereomers) can exist, and these often exhibit different potencies and interactions with biological targets.
For instance, studies on related compounds have demonstrated the importance of stereochemistry. The (S) and (R)-enantiomers of 3-hydroxy-3-methyloxindole, which shares some structural similarities with phthalides, displayed different inhibitory activities against various plant fungal and bacterial pathogens. jst.go.jp This highlights that the specific spatial orientation of substituents is critical for biological function.
In the context of this compound, which is also known as sedanenolide, the naturally occurring form is often a specific stereoisomer. thegoodscentscompany.comresearchgate.net The (S)-isomer is also referred to as (S)-senkyunolide A. thegoodscentscompany.com While detailed comparative studies on the biological activities of all possible stereoisomers of this compound are not extensively reported in the provided literature, the synthesis of specific enantiomers of related lactones has been undertaken to explore these differences. researchgate.netacs.org The differential activity of stereoisomers is often attributed to the specific fit required for interaction with chiral biological targets like enzymes and receptors.
The following table illustrates examples where stereochemistry affects biological activity in related compounds:
| Compound | Stereoisomers | Observed Difference in Activity | Source |
| 3-hydroxy-3-methyloxindole | (S) and (R)-enantiomers | Showed different activities against plant pathogens. | jst.go.jp |
| Vince lactam analogs | (+) and (-) isomers | Stereogenic centers were found to affect fungistatic activity. | researchgate.net |
Identification of Key Pharmacophores for Specific Activities
A pharmacophore is the specific ensemble of steric and electronic features of a molecule that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For phthalide derivatives, certain structural motifs have been identified as key pharmacophores for their biological activities.
For anti-inflammatory activity, the phthalimide (B116566) ring itself is considered an important pharmacophoric element. jst.go.jpmdpi.com In a series of N-substituted phthalimide derivatives designed as thalidomide (B1683933) analogues, the preliminary SAR indicated the importance of the phthalimide ring, a sulfonyl group, and the nature of an N-terminal piperazine (B1678402) ring for anti-inflammatory action. mdpi.comresearchgate.netnih.gov Molecular docking studies into the COX-2 enzyme have further confirmed the significance of the phthalimide and triazole groups in conferring anti-inflammatory activity in some hybrid molecules. jst.go.jp
Comparative SAR with Related Phthalide Derivatives
Comparing the structure-activity relationships of this compound with other related phthalides, such as 3-n-butylphthalide (NBP) and (Z)-ligustilide, provides valuable insights into how the degree of saturation in the lactone-fused ring and other structural variations influence biological activity.
For instance, in studies of inhibitory activity against monoamine oxidase B (MAO-B), significant differences were observed among structurally similar phthalides. nih.gov Sedanolide (B190483) (this compound) and neocnidilide (B150609) were found to have the highest activity, while n-butylphthalide showed moderate activity, and ligustilide (B1675387) had good inhibitory activity. nih.gov This suggests that the saturation level of the bicyclic ring system is a key determinant of MAO-B inhibition.
In terms of antifungal activity, 3-butylidenephthalide (B1668125) has been reported to exhibit better activity against certain plant pathogenic fungi than ligustilide. researchgate.net This indicates that the exocyclic double bond in 3-butylidenephthalide may be more favorable for this specific activity than the endocyclic double bond found in ligustilide.
Furthermore, a comparison of 3-n-butylidenephthalide and its saturated analog, 3-n-butylphthalide, against Candida strains showed that in some cases, the unsaturated lactone was more active. mdpi.com The introduction of a hydroxyl group at the C-3 position, as in 3-butyl-3-hydroxyphthalide, generally led to inactivity, suggesting that this modification is detrimental to antifungal action. mdpi.com
The table below provides a comparative overview of the biological activities of related phthalide derivatives.
| Compound | Key Structural Feature | Reported Biological Activity | Source |
| This compound (Sedanolide) | Saturated bicyclic ring | High hMAO-B inhibitory activity | nih.gov |
| 3-n-Butylphthalide (NBP) | Aromatic phthalide ring | Moderate hMAO-B inhibitory activity, Antifungal | nih.govmdpi.com |
| (Z)-Ligustilide | Dihydrophthalide with endocyclic double bond | Good hMAO-B inhibitory activity | nih.gov |
| 3-Butylidenephthalide | Dihydrophthalide with exocyclic double bond | Better antifungal activity than ligustilide against some plant pathogens | researchgate.net |
Advanced Analytical and Characterization Techniques for 3 N Butyl 4,5 Dihydrophthalide
Isolation and Purification Methodologies
The isolation and purification of 3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, from its natural sources, primarily plants of the Apiaceae family like celery (Apium graveolens) and Ligusticum chuanxiong, involve a combination of extraction and chromatographic techniques. The selection of a specific methodology depends on the starting material and the desired purity of the final compound.
Extraction Techniques from Natural Sources
Initial recovery of this compound from plant matrices is typically achieved through hydrodistillation or solvent extraction.
Hydrodistillation: This technique is commonly employed for extracting essential oils rich in phthalides from plant materials such as celery seeds. icm.edu.plresearchgate.net The process involves heating the plant material with water to generate steam, which carries the volatile compounds. Upon cooling, the essential oil, containing this compound, separates from the water. Research has shown a positive correlation between the duration of hydrodistillation and the yield of both the essential oil and the phthalides. icm.edu.plresearchgate.net For instance, a 6-hour hydrodistillation of comminuted celery seeds yielded an essential oil with a total phthalide (B148349) content of 51%. icm.edu.plresearchgate.net The main phthalides identified in the oil were sedanenolide (36.7%), 3-n-butylphthalide (13.1%), and sedanolide (B190483) (1.1%). icm.edu.plresearchgate.net
Solvent Extraction: This method involves the use of organic solvents to extract the compound from the plant material. The choice of solvent is crucial for efficient extraction. Common solvents used include ethanol (B145695), methanol, hexane, and ethyl acetate (B1210297). iglobaljournal.comgoogle.com For example, a study on Apium graveolens seeds involved extraction with hexane, followed by partitioning with a water:hexane system. iglobaljournal.com Another approach used a 95% ethanol extraction for Chuanxiong rhizomes. nih.gov The crude extracts obtained from these methods are typically complex mixtures that require further purification.
A variation of distillation, simultaneous distillation-extraction (SDE) , has been shown to be significantly more productive in isolating phthalides compared to conventional hydrodistillation. icm.edu.pl When applied to non-comminuted celery seeds for 6 hours, SDE resulted in a two-fold increase in the yield of sedanenolide. icm.edu.pl
Table 1: Comparison of Extraction Techniques for this compound
| Technique | Plant Source | Key Findings | Reference |
| Hydrodistillation | Celery (Apium graveolens) seeds | 6-hour distillation of comminuted seeds yielded essential oil with 51% total phthalides. | icm.edu.plresearchgate.net |
| Solvent Extraction | Apium graveolens seeds | Hexane extraction followed by water:hexane partitioning. | iglobaljournal.com |
| Solvent Extraction | Chuanxiong rhizomes | Extraction with 95% ethanol. | nih.gov |
| Simultaneous Distillation-Extraction (SDE) | Celery (Apium graveolens) seeds | Two-fold increase in sedanenolide yield compared to hydrodistillation. | icm.edu.pl |
Chromatographic Separation Techniques
Following initial extraction, chromatographic methods are indispensable for the separation and purification of this compound from the complex extract.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced version, UHPLC, are powerful techniques for separating individual compounds from a mixture. These methods utilize a stationary phase (column) and a mobile phase to separate components based on their affinity for each phase. A study developed an HPLC method that successfully separated sedanenolide and sedanolide from celery, celeriac, and lovage extracts. researchgate.net Another study established an HPLC method to determine the concentration of Senkyunolide A (an alternative name for this compound), using a C18 column and a mobile phase of acetonitrile (B52724) and water. phytopurify.com UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times. An ethyl acetate extract of Apium graveolens was analyzed by UHPLC-MS, revealing the presence of sedanenolide among other compounds. mdpi.comresearchgate.net
Preparative High-Performance Liquid Chromatography (Prep-HPLC): When the goal is to isolate a larger quantity of a pure compound, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC. In one study, the major active compound from a celery extract was isolated using preparative-HPLC coupled with mass spectrometry and subsequently identified as this compound. researchgate.netmdpi.comnih.gov Another research effort utilized reversed-phase preparative HPLC to isolate senkyunolide I from Chuanxiong after initial solvent extraction and silica (B1680970) column separation. nih.gov
Table 2: Chromatographic Separation Techniques for this compound
| Technique | Application | Key Parameters/Findings | Reference |
| HPLC | Separation of phthalides from celery, celeriac, and lovage. | Complete separation of sedanenolide and sedanolide. | researchgate.net |
| HPLC | Determination of Senkyunolide A concentration. | Megres ODS C18 column, acetonitrile-water mobile phase. | phytopurify.com |
| UHPLC-MS | Analysis of Apium graveolens ethyl acetate extract. | Acquity UPLC BEH C18 column, gradient elution with 0.1% formic acid in water and acetonitrile. | mdpi.comresearchgate.net |
| Preparative-HPLC | Isolation of the major active compound from celery extract. | Coupled with mass spectrometry for identification. | researchgate.netmdpi.comnih.gov |
| Preparative-HPLC | Isolation of senkyunolide I from Chuanxiong. | Reversed-phase chromatography with a methanol-NH4Ac aqueous solution mobile phase. | nih.gov |
Qualitative and Quantitative Analysis
Accurate identification and quantification of this compound in various samples are critical for research and quality control. Mass spectrometry-based techniques are predominantly used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. In this method, the sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. GC-MS analysis of a purified compound from Apium graveolens showed a major peak at a retention time of 11.360 minutes, with a molecular ion peak at m/z 192, confirming the identity of sedanenolide. iglobaljournal.comresearchgate.net The purity was calculated to be 80.5%. iglobaljournal.comresearchgate.net In another study, the phthalide constituents of celery leaf and stalk oils were characterized by GC-MS analysis, identifying sedanenolide/senkyunolide A as a major component in the stalk oil. researchgate.net The chemical composition of the essential oil from Kelussia odoratissima was also analyzed by GC-MS, which identified 3-butylidene-4,5-dihydrophthalide as the major component (85.9%). elsevier.esnih.gov
Table 3: GC-MS Analysis Findings for this compound and Related Phthalides
| Plant Source | Compound Identified | Retention Time (min) | Molecular Ion Peak (m/z) | Purity/Concentration | Reference |
| Apium graveolens | Sedanenolide | 11.360 | 192 | 80.5% | iglobaljournal.comresearchgate.net |
| Apium graveolens (stalk oil) | Sedanenolide/Senkyunolide A | Not specified | Not specified | Major component | researchgate.net |
| Kelussia odoratissima | 3-Butylidene-4,5-dihydrophthalide | Not specified | Not specified | 85.9% | elsevier.esnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS, LC-DAD-APCI-MS) for Complex Mixture Analysis
For the analysis of more complex mixtures and non-volatile compounds, various LC-MS techniques are employed. These methods offer high sensitivity and selectivity.
UHPLC-MS: An ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) analysis of an ethyl acetate extract of Apium graveolens identified sedanenolide (this compound) as one of the seven major compounds. mdpi.comresearchgate.net
LC-MS/MS: A liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used to identify the chemical components in Danggui, where nine known phthalides, including this compound, were tentatively identified based on their MS data. nih.gov
LC-DAD-APCI-MS: An LC-DAD-APCI-MS (Liquid Chromatography-Diode Array Detection-Atmospheric Pressure Chemical Ionization-Mass Spectrometry) based screening of rabbit plasma after administration of a danggui oral solution led to the tentative identification of this compound. nih.gov
Table 4: LC-MS Based Analysis of this compound
| Technique | Sample Matrix | Compound Identified | Key Findings | Reference |
| UHPLC-MS | Apium graveolens ethyl acetate extract | Sedanenolide | Identified as one of seven major compounds. | mdpi.comresearchgate.net |
| LC-MS/MS | Danggui (Angelica sinensis) | This compound | Tentatively identified among nine known phthalides. | nih.gov |
| LC-DAD-APCI-MS | Rabbit plasma after danggui administration | This compound | Tentatively identified as an absorbed component. | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and analysis of compounds. In a study investigating the anti-quorum sensing properties of culinary herbs, an HPTLC-bio-autography plate of a celery extract showed potent opaque zones of inhibition, confirming the activity of the separated compounds. mdpi.comnih.gov This technique was instrumental in demonstrating that sedanenolide was likely a major contributor to the observed activity. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous confirmation of its complex structure.
Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are routinely employed in the characterization of this compound. iglobaljournal.comresearchgate.net ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C-NMR, in turn, offers insights into the number and types of carbon atoms present in the molecule, such as those in the butyl chain, the dihydrofuranone ring, and the carbonyl group. iglobaljournal.comresearchgate.net
For a complete and unambiguous assignment of the molecular structure, advanced two-dimensional (2D) NMR techniques are often utilized. mdpi.com Techniques such as Correlation Spectroscopy (COSY) help establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine the correlations between protons and their directly attached or more distant carbon atoms. mdpi.com The collective data from these NMR experiments provide conclusive evidence for the precise arrangement of atoms, confirming the identity of this compound when isolated from natural sources or synthesized in the laboratory. iglobaljournal.commdpi.comthegoodscentscompany.com
Research Findings and Compound Properties
The following tables summarize key research findings and physicochemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | echemi.com |
| Molecular Weight | 192.25 g/mol | echemi.com |
| CAS Number | 62006-39-7 | foodb.ca |
| Density | 1.1 ± 0.1 g/cm³ | echemi.com |
| Boiling Point | 368.1 ± 11.0 °C at 760 mmHg | echemi.com |
| Flash Point | 154.2 ± 16.7 °C | echemi.com |
| Water Solubility | 0.45 g/L | foodb.ca |
| logP (Octanol-Water Partition Coefficient) | 3.47 | foodb.ca |
| Technique | Application | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification from volatile fractions; Purity assessment. | iglobaljournal.commdpi.comsemanticscholar.org |
| High-Performance Liquid Chromatography (HPLC) | Isolation and purification from plant extracts. Coupled with other detectors for identification. | mdpi.comthieme-connect.comthegoodscentscompany.com |
| Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS) | Identification of the active compound in celery extracts. | thieme-connect.com |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Identification in plant extracts. | thieme-connect.comresearchgate.net |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Complete structural elucidation and confirmation. | iglobaljournal.comresearchgate.net |
| High-Performance Thin-Layer Chromatography (HPTLC) | Bioautography-guided identification of active compounds. | thieme-connect.com |
Computational and Theoretical Investigations on 3 N Butyl 4,5 Dihydrophthalide
Molecular Docking Simulations for Target Prediction and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as 3-N-Butyl-4,5-dihydrophthalide, and a protein target.
In a study investigating the multi-component nature of traditional Chinese medicine, this compound was identified as a key active compound. nih.gov Molecular docking simulations were performed to validate the interactions between this and other active compounds with protein targets involved in the PI3K/AKT signaling pathway, which is implicated in conditions like hepatic fibrosis. nih.gov The LibDock module in Discovery Studio was utilized for these simulations, where higher LibDock scores indicate a stronger binding affinity between the ligand and the protein. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target proteins. nih.gov The ligand structure is typically obtained from databases like PubChem, while protein structures are sourced from the Protein Data Bank (PDB). nih.gov The docking algorithm then systematically explores various binding poses of the ligand within the protein's active site, calculating a score for each pose based on factors like intermolecular forces. nih.gov
Research has also explored the interaction of phthalides with other biological targets. For instance, molecular docking has been used to study the binding of related phthalides to the minor groove of dsDNA. researchgate.net While this specific study did not focus on this compound, it highlights a potential area for future investigation.
The following table summarizes the types of interactions typically observed in ligand-protein complexes, which are crucial for the stability of the bound state.
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |
These computational predictions of ligand-protein interactions are invaluable for understanding the potential mechanisms of action of this compound and for identifying promising protein targets for further experimental validation.
In Silico Prediction of Bioactivity Spectra (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. mdpi.com The output of a PASS prediction is a list of potential biological activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific biological activity.
A study on the essential oil of Apium graveolens (celery), where this compound (also known as Senkyunolide A) is a constituent, utilized PASS to predict the pharmacological activities of its major compounds. mdpi.com The predictions for Senkyunolide A indicated a range of potential biological effects. mdpi.com
The table below presents a selection of predicted activities for Senkyunolide A from the study, demonstrating the broad spectrum of its potential biological roles. mdpi.com
| Predicted Biological Activity | Probability to be Active (Pa) |
| Antifungal | 0.51 |
| Anti-inflammatory | >0.27 (specific value not detailed) |
The PASS prediction for Senkyunolide A showed a notable probability for antifungal activity (Pa = 0.51). mdpi.com This aligns with experimental findings where phthalides have demonstrated inhibitory effects against yeasts like Candida albicans. researchgate.netmdpi.com The prediction also supported the in vitro anti-inflammatory properties of the essential oil it was found in. mdpi.com Such in silico predictions are valuable for prioritizing experimental research and uncovering new therapeutic applications for natural compounds.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. acs.org These methods provide insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's chemical reactivity and its potential to interact with biological targets.
While specific DFT studies exclusively focused on this compound are not extensively detailed in the provided context, the principles of such analyses are well-established. For instance, transition state models based on DFT calculations have been used to understand the stereoselectivity in reactions involving phthalide (B148349) derivatives. acs.org
The following data can be computationally derived for this compound:
| Computed Property | Description |
| Molecular Weight | 192.25 g/mol echemi.com |
| Molecular Formula | C12H16O2 echemi.com |
| XLogP3 | 2.7 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
| Rotatable Bond Count | 3 echemi.com |
| Topological Polar Surface Area | 26.3 Ų echemi.com |
| Complexity | 299 echemi.com |
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. These quantum chemical insights can help in understanding the molecule's stability, reactivity, and the nature of its interactions with protein binding sites.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. windows.net For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a protein's binding pocket. mun.ca
The conformation of a molecule is critical to its biological activity, as it dictates how well it can fit into a receptor's binding site. mun.ca MD simulations generate a trajectory of the molecule's movements by solving Newton's equations of motion for the system. windows.net This allows researchers to explore the molecule's conformational landscape and identify its most stable, low-energy conformations. mun.ca
In the context of ligand-protein interactions, MD simulations can be used to refine the results of molecular docking. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations can reveal the dynamic stability of the ligand-protein complex. mdpi.com For example, a study on phthalides binding to dsDNA used MD simulations to show that the compound remained stably bound in the minor groove throughout the simulation. researchgate.net
Key analyses performed during MD simulations for conformational analysis include:
| Analysis Type | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time and a reference structure. A stable RMSD indicates that the molecule has reached a stable conformation. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. It helps to identify flexible regions of the molecule. researchgate.net |
| Clustering Analysis | Groups similar conformations from the simulation trajectory to identify the most representative and stable conformational states. mdpi.com |
By performing MD simulations on this compound, researchers can gain a deeper understanding of its dynamic behavior, which is essential for rational drug design and for interpreting its biological activity. mun.ca
Future Research Directions and Translational Perspectives for 3 N Butyl 4,5 Dihydrophthalide
Elucidation of Underexplored Biological Activities in Preclinical Models
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, has established neuroprotective and anti-inflammatory properties that are being investigated for conditions like ischemic stroke. smolecule.comeurekaselect.com However, the full spectrum of its biological activities remains an area ripe for further exploration in preclinical settings. Initial research has pointed towards several promising, yet underexplored, avenues. For instance, studies indicate that the compound inhibits platelet activation, suggesting potential cardiovascular benefits that warrant more in-depth investigation. smolecule.com Additionally, essential oils containing this compound have demonstrated sedative effects, an area distinct from its more commonly studied neuroprotective roles. smolecule.comfoodb.ca
Future preclinical research should systematically investigate other potential therapeutic applications. Given its antioxidant properties, its role in other conditions characterized by oxidative stress could be a key focus. smolecule.com Furthermore, its interaction with various cell signaling pathways, such as the sonic hedgehog pathway involved in angiogenesis, opens up possibilities for its application in tissue regeneration and repair beyond the nervous system. smolecule.com A structured approach to screening the compound against a wider array of biological targets could unveil novel therapeutic potentials.
Table 1: Potential Underexplored Activities of this compound
| Potential Biological Activity | Current Evidence (Preclinical) | Future Research Focus |
|---|---|---|
| Cardioprotection | Inhibition of platelet activation. smolecule.com | Investigating effects on myocardial ischemia, atherosclerosis, and hypertension models. |
| Sedative/Anxiolytic | Observed sedative properties in essential oil extracts. smolecule.com | Characterizing specific effects on the central nervous system, sleep-wake cycles, and anxiety models. |
| Anticancer | General antioxidant and anti-inflammatory effects. | Screening against various cancer cell lines and exploring mechanisms of action (e.g., apoptosis, anti-angiogenesis). |
| Metabolic Disorders | Antioxidant properties. | Evaluating effects in models of diabetes, obesity, and non-alcoholic fatty liver disease. |
Development of Advanced Synthetic Routes for Scalable Production
The availability of high-purity this compound is critical for extensive preclinical and potential future clinical research. Currently, the compound is obtained either through natural extraction from plants like Apium graveolens (celery) or via chemical synthesis. smolecule.com Natural extraction can be limited by plant availability, seasonal variation, and low yields. Existing chemical synthesis methods, including asymmetric synthesis to produce specific enantiomers, often face challenges in scalability, cost-effectiveness, and environmental impact. smolecule.comresearchgate.net
Future research must focus on developing advanced synthetic strategies that are efficient, scalable, and economically viable. researchgate.net This includes exploring novel catalytic systems, such as those using earth-abundant metals, to improve reaction efficiency and reduce costs. rsc.org Methodologies like flow chemistry could offer advantages in terms of safety, consistency, and throughput for large-scale production. Additionally, biocatalytic and chemoenzymatic routes could provide highly stereoselective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov The ultimate goal is to establish a robust and sustainable manufacturing process that can supply the quantities of the compound needed for pharmaceutical development. researchgate.net
Rational Design of Novel Phthalide (B148349) Analogs with Enhanced Efficacy or Specificity
While this compound serves as a promising lead compound, the principles of medicinal chemistry suggest that its therapeutic profile could be optimized through rational drug design. nih.govresearchgate.net By systematically modifying its core structure, it is possible to develop novel phthalide analogs with improved potency, selectivity, bioavailability, or pharmacokinetic properties. rsc.org Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance its effects. researchgate.netnih.gov
Future efforts should focus on synthesizing a library of derivatives by altering key functional groups. For example, modifying the butyl side chain or introducing substituents onto the aromatic ring could significantly impact target binding and efficacy. researchgate.net Research into other phthalide derivatives has shown that the presence and position of hydroxyl groups or the nature of the side chain at the C-3 position can dramatically influence biological activity. researchgate.net The incorporation of moieties known to improve drug-like properties, such as thiazole or oxadiazole groups, could also be explored to generate new chemical entities with superior antifungal or anti-inflammatory profiles. bioengineer.org These newly synthesized analogs would then undergo rigorous preclinical screening to identify candidates with superior therapeutic potential compared to the parent compound. nih.gov
Integration with Systems Biology and Network Pharmacology Approaches
The therapeutic effects of many phytochemicals, including this compound, often result from their interaction with multiple molecular targets rather than a single one. eurekaselect.comnih.gov A systems biology and network pharmacology approach can provide a comprehensive understanding of the compound's mechanism of action by mapping its interactions within complex biological networks. nih.gov These computational methods can predict novel drug-target interactions, elucidate signaling pathways, and identify potential synergistic relationships. nih.gov
Future research should leverage these in silico tools to analyze the vast amounts of genomic, proteomic, and metabolomic data. By constructing a "drug-target-disease" network for this compound, researchers can identify key molecular hubs and pathways that mediate its effects on conditions like ischemic stroke and related central nervous system diseases. nih.gov For instance, network pharmacology studies on butylphthalide have already suggested potential targets like GRIN1, PTGIS, and CDK5, which are involved in various neurological diseases. nih.gov This approach can help reposition the compound for new indications, predict potential side effects, and provide a rational basis for designing combination therapies. nih.govnih.gov
Exploration of this compound as a Lead Compound for Pharmaceutical Development (preclinical stage)
This compound has demonstrated significant therapeutic potential, particularly in the context of neurological disorders, making it a strong candidate as a lead compound for pharmaceutical development. eurekaselect.comnih.gov A lead compound is a chemical starting point for the creation of a new drug. The racemic mixture, dl-3-n-butylphthalide (NBP), has been approved in China for the treatment of ischemic stroke, underscoring its clinical relevance. eurekaselect.comnih.gov Its multi-target mechanism, which includes anti-inflammatory, antioxidant, and anti-apoptotic actions, makes it particularly attractive for complex multifactorial diseases. eurekaselect.com
The next steps in its preclinical development involve comprehensive characterization and optimization. This includes detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The development of prodrugs or novel delivery systems, such as brain-targeting liposomes, is a promising strategy to improve its poor bioavailability and enhance its delivery to the central nervous system. researchgate.net Further preclinical studies in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are warranted to expand its therapeutic applications beyond stroke. nih.gov
Methodological Advancements in Analytical Characterization and Quantification
Robust and sensitive analytical methods are essential for the accurate characterization and quantification of this compound and its metabolites in various matrices, including raw plant material, pharmaceutical formulations, and biological samples. researchgate.netmdpi.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are commonly employed for the analysis of phthalates. researchgate.netjapsonline.com
However, there is a continuous need for methodological advancements to enhance sensitivity, specificity, and throughput. longdom.org The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods can offer lower limits of detection and quantification, which is crucial for pharmacokinetic studies where concentrations in biological fluids can be very low. researchgate.net Furthermore, advancements in sample preparation techniques, such as solid-phase microextraction (SPME) and quick, easy, cheap, effective, rugged, and safe (QuEChERS) methods, can improve recovery and reduce matrix interference, leading to more reliable results. mdpi.comnih.gov The development of validated analytical standards and reference materials is also critical to ensure the quality and consistency of research findings. thegoodscentscompany.com
Table 2: Comparison of Analytical Techniques for Phthalide Analysis
| Technique | Advantages | Disadvantages | Future Advancements |
|---|---|---|---|
| HPLC-UV | Robust, widely available, cost-effective. japsonline.com | Lower sensitivity and specificity compared to MS. | Coupling with more advanced detectors like diode-array detectors (DAD). researchgate.net |
| GC-MS | High resolution, excellent for volatile compounds, structural information. researchgate.net | Requires derivatization for non-volatile compounds, potential thermal degradation. | Two-dimensional GC (GCxGC) for complex sample analysis. |
| LC-MS/MS | High sensitivity, high specificity, suitable for non-volatile compounds, structural confirmation. researchgate.netlongdom.org | Higher cost, matrix effects can suppress ion signals. | Miniaturized systems, improved ionization sources for higher sensitivity. |
| Capillary Electrophoresis (CE) | High separation efficiency, small sample volume. researchgate.net | Lower concentration sensitivity compared to LC-MS. | Coupling with MS detectors (CE-MS). |
Investigation of Synergistic Effects with Other Phytochemicals in Preclinical Settings
This compound is a component of medicinal plants like Angelica sinensis, which have been used in traditional medicine as complex mixtures of various compounds. smolecule.com This suggests that its therapeutic effects might be enhanced when used in combination with other phytochemicals present in the plant extract. The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy.
Future preclinical research should systematically investigate the potential synergistic interactions between this compound and other bioactive compounds. This could involve combining it with other phthalides, terpenes, or phenolic compounds found in celery or angelica root. For example, combining it with another phthalide like ligustilide (B1675387), also found in related plants, could lead to enhanced neuroprotective or anti-inflammatory activity. smolecule.com These studies would initially be conducted in vitro using relevant cell-based assays, followed by in vivo validation in animal models. Identifying synergistic combinations could lead to the development of more effective, multi-component botanical drugs or fixed-dose combination therapies.
Q & A
Basic Research Questions
Q. How can 3-N-Butyl-4,5-dihydrophthalide be reliably identified and quantified in plant extracts?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm, employing a mobile phase of acetonitrile and 0.1% phosphoric acid (55:45) . For quantification, standardize against authenticated reference materials (e.g., Senkyunolide A). Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile compound analysis, with preparative-HPLC used for isolation .
- Challenges : Low solubility in aqueous solutions (0.45 g/L) necessitates organic solvents like methanol or ethyl acetate for extraction .
Q. What structural analysis techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodology :
- NMR spectroscopy : Analyze H and C spectra to confirm the fused bicyclic structure (dihydrophthalide core) and the n-butyl side chain .
- X-ray crystallography : Resolve absolute stereochemistry, particularly for distinguishing enantiomers like (S)-Sedanenolide .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (192.25 g/mol) and fragmentation patterns .
Q. How can researchers validate the traditional use of this compound in herbal medicine (e.g., for pain or migraines)?
- Methodology :
- In vitro bioassays : Test anti-inflammatory activity via COX-2 inhibition assays or neuroprotective effects in neuronal cell models .
- Chemical standardization : Use HPLC to correlate bioactivity with compound concentration in plant extracts (e.g., Apium graveolens or Angelica sinensis) .
- Comparative analysis : Differentiate it from structurally similar phthalides (e.g., ligustilide) in complex matrices like Danggui-Shaoyao-San (DSS) formulations .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's reported neuroprotective and anti-migraine effects?
- Experimental Design :
- Transcriptomics/proteomics : Profile changes in pain-related pathways (e.g., CGRP, TRP channels) in trigeminal ganglia models .
- In silico docking : Simulate interactions with neurological targets (e.g., serotonin receptors) using molecular modeling software .
- In vivo models : Assess efficacy in rodent migraine models (e.g., nitroglycerin-induced hyperalgesia) .
Q. How do pharmacokinetic properties (e.g., low oral bioavailability) impact its therapeutic potential?
- Key Findings : Oral bioavailability in rats is low due to rapid metabolism and poor absorption .
- Solutions :
- Prodrug development : Modify the lactone ring to enhance solubility.
- Nanoformulations : Use liposomal encapsulation to improve stability and tissue penetration .
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS in hepatocyte models .
Q. What experimental models are suitable for studying its nematocidal and quorum-sensing inhibitory activities?
- Bioassays :
- Nematocidal activity : Test mortality rates in Caenorhabditis elegans or Panagrellus redivivus at 12.5–50 µg/mL .
- Anti-quorum sensing : Use violacein inhibition assays in Chromobacterium violaceum, coupled with bioautography to isolate active fractions .
Q. How does this compound interact synergistically with other phthalides in multi-component formulations?
- Approach :
- Network pharmacology : Map compound-target-disease networks to identify synergistic partners (e.g., ferulic acid in DSS) .
- Isobolographic analysis : Quantify interactions in combination therapies using in vitro cytotoxicity assays .
Q. What analytical challenges arise from its instability in solution, and how can they be mitigated?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
